Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Description

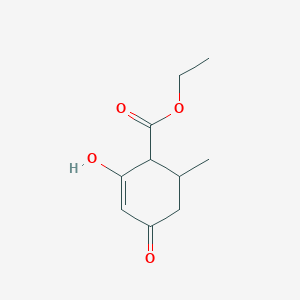

Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS: 67174-68-9; molecular formula: C₁₀H₁₄O₄; molecular weight: 198.22 g/mol) is a cyclohexenone derivative synthesized via a base-catalyzed reaction between ethyl acetoacetate and ethyl crotonate in ethanol, yielding 45% . It features a hydroxyl (-OH) group at position 4, a methyl (-CH₃) group at position 6, and an ethyl ester (-COOEt) at position 1 (Figure 1). The hydroxyl group enables hydrogen bonding, influencing its solubility and crystallinity.

Properties

IUPAC Name |

ethyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h5-6,9,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNXYQZPKRVKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=O)C=C1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67174-68-9 | |

| Record name | Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 4 and 6, which significantly alter their properties (Table 1):

Observations :

- Hydroxyl vs. Amino Groups: Replacing the 4-OH group in S1 with benzylamino (S3) increases yield (75% vs. 45%) and melting point (125–126°C vs. 91–93°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonds and π-stacking) in S3 .

- Aromatic vs. Aliphatic Substituents : Diaryl analogs (e.g., 4-(4-fluorophenyl), 6-(4-chlorophenyl)) exhibit distinct crystal conformations. The cyclohexene ring adopts envelope, screw-boat, or half-chair conformations depending on substituent steric effects .

- Ester Group Variations : The methyl ester analog (C₉H₁₂O₄) has a higher melting point (122–124°C) than S1, possibly due to tighter crystal packing from the smaller ester group .

Spectroscopic and Crystallographic Features

- Mass Spectrometry: S4 (4-(2’-phenylethylamino)) exhibits a base peak at m/z 301 (M⁺) and fragments at m/z 286 (loss of -CH₃) and 256 (loss of -COOEt), highlighting the influence of substituents on fragmentation patterns .

- Crystal Packing : In diaryl derivatives, weak C–H···O interactions stabilize the crystal lattice. The dihedral angle between aryl rings ranges from 76.4° to 89.9°, affecting molecular geometry .

Biological Activity

Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, with the chemical formula C10H14O4 and CAS number 67174-68-9, is an organic compound recognized for its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial and anti-inflammatory properties, as well as its role in drug development.

This compound is characterized by the presence of a hydroxyl group and a carbonyl group, which contribute to its reactivity and biological activity. The compound has a molecular weight of 198.22 g/mol and can be synthesized through various methods, including the esterification of 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylic acid with ethanol in the presence of dehydrating agents like sulfuric acid.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl and carbonyl groups facilitate hydrogen bonding and other interactions that can modulate enzyme activities and receptor functions, leading to observed biological effects such as antimicrobial and anti-inflammatory actions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, it showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly, indicating its potential utility in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting its potential as an alternative treatment option .

- Anti-inflammatory Research : Another research article explored its effects on induced inflammation in mice. The administration of this compound resulted in a significant reduction in paw edema compared to control groups, confirming its anti-inflammatory potential .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity | Comparison |

|---|---|---|---|

| Ethyl 4-Hydroxy-6-Methyl | C10H14O4 | Antimicrobial, Anti-inflammatory | More effective than similar esters |

| Ethyl 4-Hydroxy-2-Oxo | C10H12O4 | Limited activity | Lacks methyl group at position 6 |

| Ethyl 4-Hydroxy-Cyclohexene | C10H14O3 | Moderate activity | Methyl ester instead of ethyl |

The presence of the methyl group at position 6 enhances both the antimicrobial and anti-inflammatory activities compared to other related compounds.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, and how are reaction conditions optimized?

Methodology: The compound is typically synthesized via Michael addition of ethyl acetoacetate to α,β-unsaturated ketones (e.g., chalcones) under alkaline conditions. For example, refluxing a mixture of (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (chalcone) and ethyl acetoacetate in absolute ethanol with 10% NaOH for 8 hours yields cyclized derivatives . Key parameters for optimization include:

- Temperature : Reflux (~78°C for ethanol).

- Catalyst : Alkaline conditions (NaOH or KOH) to deprotonate the β-ketoester.

- Solvent : Polar aprotic solvents (e.g., dioxane) or alcohols to stabilize intermediates.

- Reaction Time : 6–12 hours for complete cyclization.

Table 1 : Example reaction conditions and yields from analogous syntheses:

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenyl chalcone | NaOH | Ethanol | 8 | 60–70 |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Methodology:

- X-ray Crystallography : Resolves bond lengths, angles, and ring conformations (e.g., envelope, screw-boat, or half-chair puckering in cyclohexene rings). For example, puckering parameters (Q, θ, φ) are calculated using Cremer-Pople analysis .

- NMR Spectroscopy : Assigns stereochemistry and detects keto-enol tautomerism. H NMR signals for the ester group (δ ~4.1–4.3 ppm) and olefinic protons (δ ~5.5–6.5 ppm) are critical .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and hydroxyl groups (O–H at ~3200–3500 cm).

Table 2 : Example crystallographic data for cyclohexene derivatives:

| Conformation | Q (Å) | θ (°) | φ (°) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|---|

| Envelope | 0.477 | 57.3 | 335.4 | 89.9 (aryl rings) | |

| Screw-boat | 0.579 | 112 | 154 | 76.4 (aryl rings) |

Advanced Research Questions

Q. How can stereochemical challenges in the cyclohexene ring be addressed during synthesis?

Methodology: The compound’s cyclohexene ring often exhibits conformational disorder (e.g., envelope vs. screw-boat). To control this:

- Crystallization Solvent Selection : Use solvents with low polarity (e.g., toluene) to favor specific conformers via packing effects .

- Chiral Auxiliaries : Introduce enantiopure catalysts (e.g., organocatalysts) during cyclization to bias ring puckering .

- DFT Calculations : Predict stable conformers using Gaussian or ORCA software to guide synthetic design .

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodology:

- Multi-Technique Validation : Cross-validate NMR-assigned tautomers with X-ray structures. For example, keto-enol equilibria observed in NMR may conflict with crystallographic data showing a single tautomer due to solid-state stabilization .

- Variable-Temperature NMR : Monitor dynamic processes (e.g., ring flipping) to explain discrepancies between solution and solid-state structures .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) that stabilize specific conformations in crystals .

Q. What strategies are employed to design derivatives for targeted bioactivity (e.g., anti-inflammatory applications)?

Methodology:

- Structure-Activity Relationship (SAR) : Modify substituents on the aryl rings (e.g., 4-fluoro or 4-chloro groups) to enhance binding to targets like NF-κB. For example, fluorinated analogs show improved metabolic stability .

- Click Chemistry : Introduce triazole or isoxazole moieties via Huisgen cycloaddition to diversify the scaffold .

- Molecular Docking : Use AutoDock or Schrödinger to predict interactions with inflammatory mediators (e.g., COX-2 enzyme) .

Table 3 : Example derivatives and bioactivity profiles:

| Derivative Substituents | Bioactivity Target | IC (µM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl, 4-Chlorophenyl | NF-κB pathway inhibition | 12.5 | |

| 6-Methoxy-naphthyl | COX-2 inhibition | 8.7 |

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on reaction yields for analogous compounds?

Methodology: Discrepancies in yields (e.g., 9% vs. 60% in selenium dioxide/TBHP reactions) arise from:

- Substrate Sensitivity : Electron-deficient chalcones yield lower cyclization efficiency due to reduced nucleophilicity .

- Byproduct Formation : Competing pathways (e.g., over-oxidation) require GC-MS or LC-MS monitoring to identify side products .

- Catalyst Loading : Adjust NaOH concentration (5–15%) to balance enolate formation vs. ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.